molecular formula C18H18ClNO2 B12827654 Methyl 4-((6-chloro-3,4-dihydroquinolin-1(2h)-yl)methyl)benzoate

Methyl 4-((6-chloro-3,4-dihydroquinolin-1(2h)-yl)methyl)benzoate

Cat. No.: B12827654
M. Wt: 315.8 g/mol
InChI Key: GFSUOEJIIDXJDN-UHFFFAOYSA-N
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Description

Methyl 4-((6-chloro-3,4-dihydroquinolin-1(2h)-yl)methyl)benzoate is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((6-chloro-3,4-dihydroquinolin-1(2h)-yl)methyl)benzoate typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an aniline derivative reacts with a β-ketoester in the presence of a strong acid.

    Chlorination: The quinoline core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated quinoline is alkylated with benzyl chloride to introduce the benzoate group.

    Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((6-chloro-3,4-dihydroquinolin-1(2h)-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-((6-chloro-3,4-dihydroquinolin-1(2h)-yl)methyl)benzoate would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as:

    Enzymes: Inhibiting or modulating enzyme activity.

    Receptors: Binding to and activating or blocking receptors.

    DNA/RNA: Intercalating into DNA or RNA, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline: The parent compound of many derivatives with diverse biological activities.

    Methyl 4-quinolyl benzoate: A structurally similar compound with potential differences in biological activity.

Uniqueness

Methyl 4-((6-chloro-3,4-dihydroquinolin-1(2h)-yl)methyl)benzoate is unique due to the presence of the chloro and benzoate groups, which can influence its chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

Molecular Formula

C18H18ClNO2

Molecular Weight

315.8 g/mol

IUPAC Name

methyl 4-[(6-chloro-3,4-dihydro-2H-quinolin-1-yl)methyl]benzoate

InChI

InChI=1S/C18H18ClNO2/c1-22-18(21)14-6-4-13(5-7-14)12-20-10-2-3-15-11-16(19)8-9-17(15)20/h4-9,11H,2-3,10,12H2,1H3

InChI Key

GFSUOEJIIDXJDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCCC3=C2C=CC(=C3)Cl

Origin of Product

United States

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